N-cyclooctylcyclopentanecarboxamide
Description
N-Cyclooctylcyclopentanecarboxamide is a synthetic carboxamide derivative featuring a cyclopentane ring fused to a carboxamide group, with a cyclooctyl substituent on the amide nitrogen. The cyclooctyl group confers enhanced lipophilicity compared to smaller aliphatic or aromatic substituents, which may influence bioavailability, metabolic stability, and receptor-binding profiles .
Properties
Molecular Formula |
C14H25NO |
|---|---|
Molecular Weight |
223.35g/mol |
IUPAC Name |
N-cyclooctylcyclopentanecarboxamide |
InChI |
InChI=1S/C14H25NO/c16-14(12-8-6-7-9-12)15-13-10-4-2-1-3-5-11-13/h12-13H,1-11H2,(H,15,16) |
InChI Key |
OJSMATFRKWDGAU-UHFFFAOYSA-N |
SMILES |
C1CCCC(CCC1)NC(=O)C2CCCC2 |
Canonical SMILES |
C1CCCC(CCC1)NC(=O)C2CCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Differences
The table below compares N-cyclooctylcyclopentanecarboxamide with key analogs, highlighting structural variations and inferred properties:
*Calculated based on molecular formula C₁₃H₂₃NO.
Key Observations:
Substituent Effects :
- Aromatic vs. Aliphatic Groups : Compounds with aromatic substituents (e.g., 1-phenyl or trifluoromethoxyphenyl groups) exhibit stronger electron-withdrawing effects and improved metabolic stability compared to aliphatic cyclooctyl derivatives .
- Size and Lipophilicity : The cyclooctyl group in the target compound increases molecular volume and hydrophobicity (logP ~4.5 estimated), which may enhance blood-brain barrier penetration but reduce aqueous solubility .
Pharmacological Profiles: Cyclopentyl fentanyl () demonstrates the significance of piperidinyl and phenethyl groups in opioid receptor binding, achieving nanomolar potency. In contrast, the cyclooctyl group in this compound may prioritize different receptor interactions, such as sigma or cannabinoid receptors, though experimental validation is required . N-(2-Phenylethyl) derivatives () are explored for neuroactivity, suggesting that the target compound’s bulky substituent might modulate neurotransmitter uptake or release .
Synthetic Routes :
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